
N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a carboxamide group, a chlorine atom, and two butan-2-yl groups attached to the nitrogen atoms.
Preparation Methods
The synthesis of N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid with butan-2-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Detailed studies are required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N,N-di(butan-2-yl)-1,4-phenylenediamine: This compound is an aromatic amine used as an antioxidant in industrial applications.
N,N-di(butan-2-yl)-1,4-benzenediamine: Similar to the previous compound, it is used as an antioxidant and polymerization inhibitor.
The uniqueness of this compound lies in its specific structural features, such as the presence of the benzothiophene ring and the carboxamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24ClNOS |
|---|---|
Molecular Weight |
337.9 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H24ClNOS/c1-6-12(4)20(13(5)7-2)18(21)17-16(19)14-9-8-11(3)10-15(14)22-17/h8-10,12-13H,6-7H2,1-5H3 |
InChI Key |
GXVRCFIRUGODRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


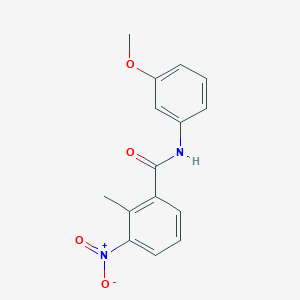

![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
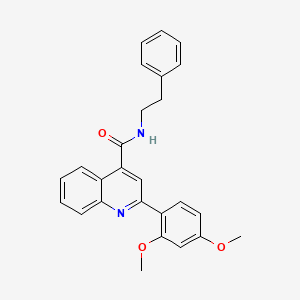
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
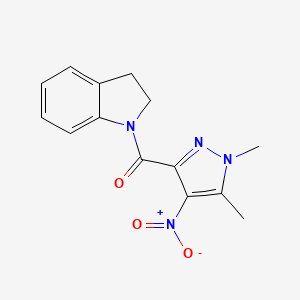
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976161.png)
![1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10976163.png)
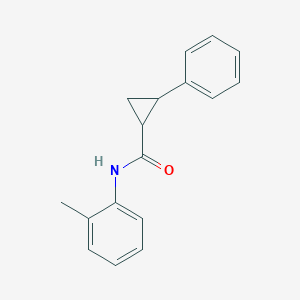


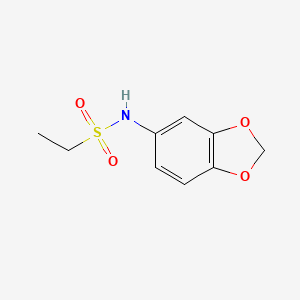
![3-chloro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976199.png)

